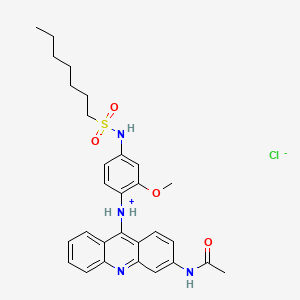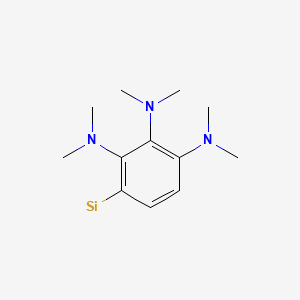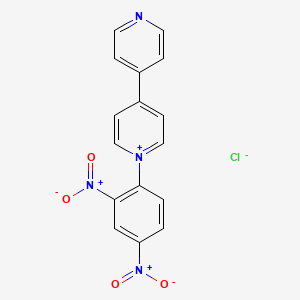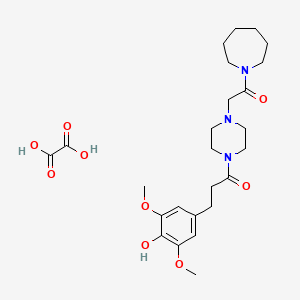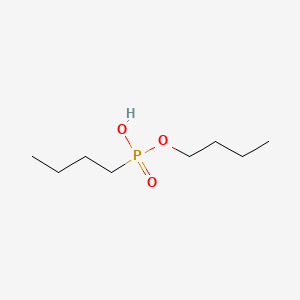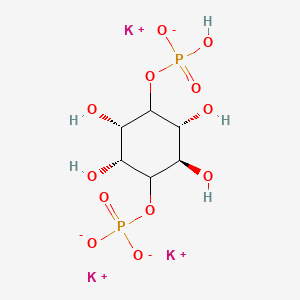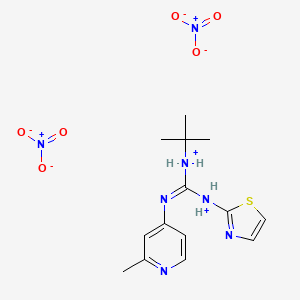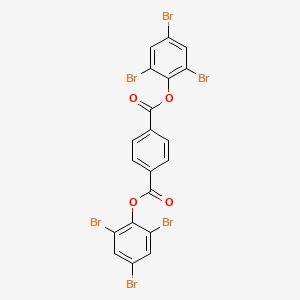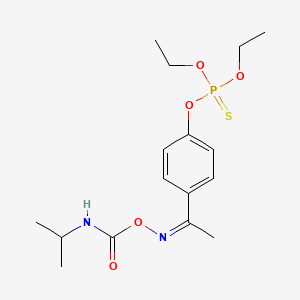
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group and a phenyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester typically involves multiple steps. One common method includes the reaction of diethyl phosphorochloridothioate with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphorothioate oxides, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
相似化合物的比较
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) ester
- Phosphorothioic acid, O,O-diethyl O-(5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
22936-17-0 |
|---|---|
分子式 |
C16H25N2O5PS |
分子量 |
388.4 g/mol |
IUPAC 名称 |
[(Z)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H25N2O5PS/c1-6-20-24(25,21-7-2)23-15-10-8-14(9-11-15)13(5)18-22-16(19)17-12(3)4/h8-12H,6-7H2,1-5H3,(H,17,19)/b18-13- |
InChI 键 |
GUEQBXINXBQHEA-AQTBWJFISA-N |
手性 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)/C(=N\OC(=O)NC(C)C)/C |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)C(=NOC(=O)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


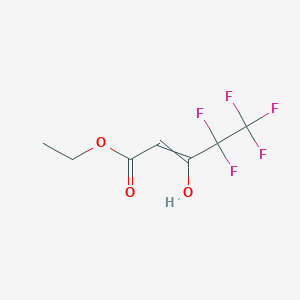
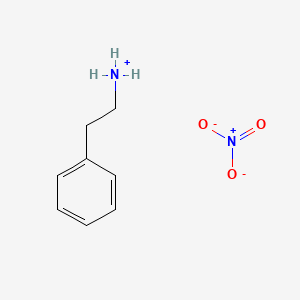

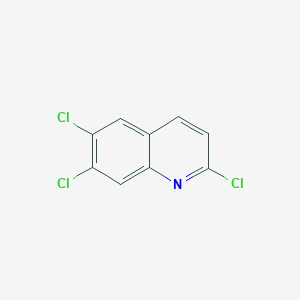
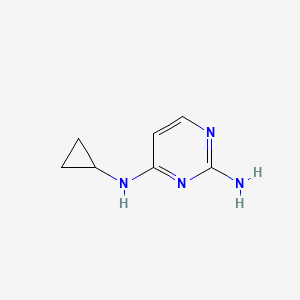
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
